![molecular formula C17H22OSSi B14204955 Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- CAS No. 835626-61-4](/img/structure/B14204955.png)
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a phenyl ring, which is further substituted with a sulfinyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler phenylsilane derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction can lead to the formation of a phenylsilane derivative.
Aplicaciones Científicas De Investigación
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme interactions.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- exerts its effects involves interactions with various molecular targets. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The trimethylsilyl group provides steric bulk, affecting the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(phenyl)silane
- Phenyl(trimethylsilyl)acetylene
- Diphenylsilane
Uniqueness
Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to other similar compounds. This functional group allows for specific interactions and reactivity patterns that are not observed in simpler silane derivatives.
Propiedades
Número CAS |
835626-61-4 |
|---|---|
Fórmula molecular |
C17H22OSSi |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
trimethyl-[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]silane |
InChI |
InChI=1S/C17H22OSSi/c1-14-9-11-16(12-10-14)19(18)17-8-6-5-7-15(17)13-20(2,3)4/h5-12H,13H2,1-4H3/t19-/m0/s1 |
Clave InChI |
ASEHFWNNQYROFW-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C[Si](C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



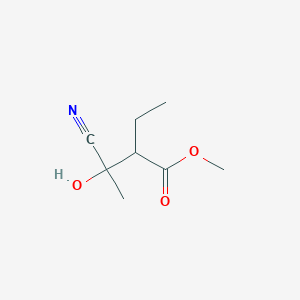
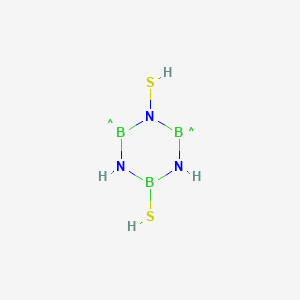
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
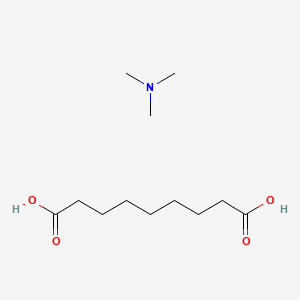
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
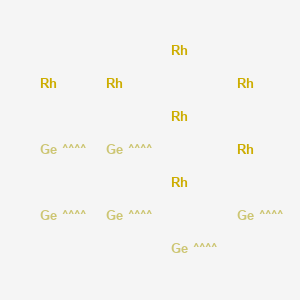
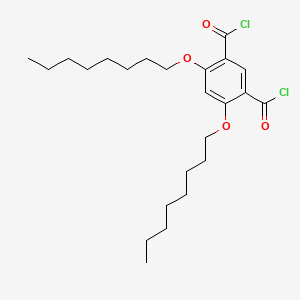
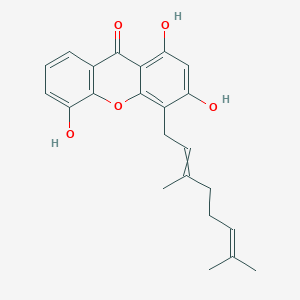
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
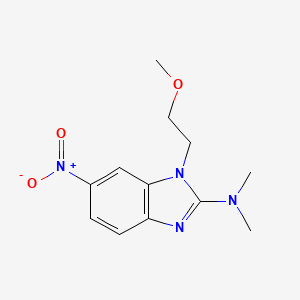
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
